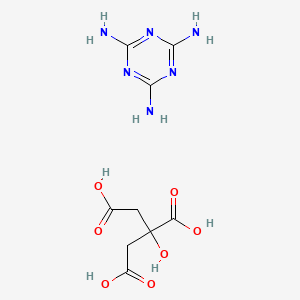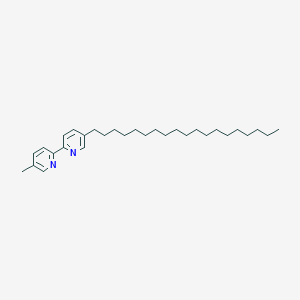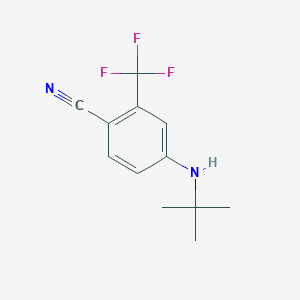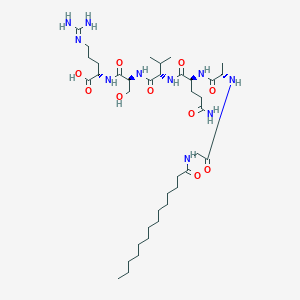
2-Hydroxypropane-1,2,3-tricarboxylic acid;1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is an organic carboxylic acid with three carboxyl functional groups (−COOH). It is a key intermediate in the citric acid cycle (Krebs cycle), which is fundamental to all aerobic organisms. 1,3,5-Triazine-2,4,6-triamine, also known as melamine, is an organic compound with a triazine ring structure. It is widely used in the production of melamine resins and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of carbohydrates by Aspergillus niger. The industrial production involves the fermentation of molasses or corn steep liquor under controlled pH and temperature conditions .
1,3,5-Triazine-2,4,6-triamine is synthesized from urea through a high-temperature and high-pressure reaction. The process involves heating urea to 200-250°C in the presence of ammonia, resulting in the formation of melamine .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form isocitric acid.
Substitution: It can undergo esterification to form citrate esters.
1,3,5-Triazine-2,4,6-triamine undergoes:
Condensation: It reacts with formaldehyde to form melamine-formaldehyde resins.
Substitution: It can react with chlorine to form cyanuric chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Major Products
Oxidation: Oxaloacetic acid.
Reduction: Isocitric acid.
Esterification: Citrate esters.
Scientific Research Applications
2-Hydroxypropane-1,2,3-tricarboxylic acid is used in:
Chemistry: As a buffer and chelating agent.
Biology: In the citric acid cycle for energy production.
Medicine: As an anticoagulant in blood transfusions.
Industry: In food and beverage as a flavoring and preservative.
1,3,5-Triazine-2,4,6-triamine is used in:
Chemistry: In the synthesis of melamine resins.
Biology: As a nitrogen source in fertilizers.
Medicine: In the production of pharmaceuticals.
Industry: In the manufacture of laminates, adhesives, and coatings.
Mechanism of Action
2-Hydroxypropane-1,2,3-tricarboxylic acid acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. It also plays a crucial role in the citric acid cycle, facilitating the production of ATP through the oxidation of acetyl-CoA .
1,3,5-Triazine-2,4,6-triamine acts as a cross-linking agent in melamine-formaldehyde resins, providing durability and heat resistance to the final product .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropane-1,2,3-tricarboxylic acid: Isocitric acid, aconitic acid, and trimesic acid.
1,3,5-Triazine-2,4,6-triamine: Cyanuric acid, cyanuric chloride, and melamine cyanurate.
Uniqueness
2-Hydroxypropane-1,2,3-tricarboxylic acid is unique due to its role in the citric acid cycle and its widespread use in the food and beverage industry. 1,3,5-Triazine-2,4,6-triamine is unique for its high nitrogen content and its application in the production of durable and heat-resistant materials .
Properties
CAS No. |
665053-44-1 |
|---|---|
Molecular Formula |
C9H14N6O7 |
Molecular Weight |
318.24 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C6H8O7.C3H6N6/c7-3(8)1-6(13,5(11)12)2-4(9)10;4-1-7-2(5)9-3(6)8-1/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);(H6,4,5,6,7,8,9) |
InChI Key |
SSVOIWJKJYHFGT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)


![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)



![2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one](/img/structure/B12535033.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide](/img/structure/B12535034.png)
